Ribociclib succinate
Vue d'ensemble
Description
Ribociclib, also known as LEE011, is a medication used for the treatment of certain kinds of breast cancer . It is a kinase inhibitor and is sold under the brand name Kisqali . It was developed by Novartis and Astex Pharmaceuticals .
Synthesis Analysis
The synthesis of Ribociclib precursor involves eco-friendly methods using non-hazardous and renewable solvents such as EtOH and DMSO . The process includes regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis .Molecular Structure Analysis
Ribociclib succinate has a molecular formula of C27H36N8O5 . Its average mass is 552.625 Da and its monoisotopic mass is 552.280884 Da .Chemical Reactions Analysis
Ribociclib is a highly selective CDK4/6 inhibitor . The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is commonly disrupted in cancer, leading to abnormal cell proliferation .Physical And Chemical Properties Analysis
Ribociclib is a crystalline powder with a molecular weight of 434.55 and is available as a succinate salt . Its limited solubility in neutral solutions and intermediate permeability make it difficult to achieve appropriate bioavailability .Applications De Recherche Scientifique
Treatment of Advanced Breast Cancer
- Scientific Field : Oncology
- Summary of Application : Ribociclib is an orally bioavailable, selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. It is approved for the treatment of patients with hormone receptor-positive/human epidermal growth factor receptor-2-negative (HR+/HER2−) advanced breast cancer (ABC), at the dose of 600 mg once daily during cycles of 21 days on/7 days off .
- Methods of Application : Ribociclib is administered orally with a median time to reach maximum plasma concentration of 2.4 h, mean half-life of 32.0 h and oral bioavailability of 65.8% at 600 mg .
- Results or Outcomes : Ribociclib leads to retinoblastoma tumor suppressor protein (Rb) reactivation, thereby restoring Rb-mediated cell cycle arrest .
Treatment of Metastatic Castration-Resistant Prostate Cancer
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of metastatic castrate resistant prostate cancer .
Treatment of Hepatocellular Carcinoma
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of hepatocellular carcinoma .
Treatment of Endometrial Carcinoma
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of endometrial carcinoma (third line therapy) .
Treatment of Lymphoma
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of lymphoma .
Treatment of Malignant Rhabdoid Tumors
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of malignant rhabdoid tumors .
Treatment of Recurrent Glioblastoma Multiforme or Glioma
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of recurrent glioblastoma multiforme or glioma .
Treatment of Ovarian Cancer
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of ovarian cancer .
Treatment of Recurrent Head and Neck Cancer Squamous Cell Carcinoma
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of recurrent head and neck cancer squamous cell carcinoma .
Treatment of Metastatic Triple-Negative Breast Cancer
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of metastatic triple-negative breast cancer .
Treatment of Peritoneal Cancer
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of peritoneal cancer .
Treatment of ALK-Positive Non-Small Cell Lung Cancer
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of ALK-positive non-small cell lung cancer .
Treatment of Advanced or Metastatic BRAF V600 Mutant Melanoma
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of advanced or metastatic BRAF V600 mutant melanoma .
Treatment of Well Differentiated and Dedifferentiated Liposarcomas
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of well differentiated and dedifferentiated liposarcomas .
Treatment of Mantle Cell Lymphomas
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of mantle cell lymphomas .
Treatment of Head and Neck Cancers
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of head and neck cancers .
Treatment of Metastatic Adenocarcinoma of the Pancreas
- Scientific Field : Oncology
- Summary of Application : Ribociclib succinate is under development for the treatment of metastatic adenocarcinoma of the pancreas .
Treatment of Diffuse Intrinsic Pontine Glioma
Safety And Hazards
Propriétés
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOMFABJQAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027923 | |
Record name | Ribociclib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ribociclib succinate | |
CAS RN |
1374639-75-4 | |
Record name | Ribociclib succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribociclib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOCICLIB SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.